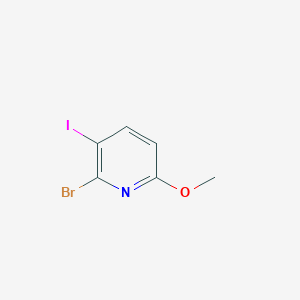

2-Bromo-3-iodo-6-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-iodo-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrINO/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWGRARQBSSJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 3 Iodo 6 Methoxypyridine

Strategies for Regioselective Halogenation on the Pyridine (B92270) Core

The introduction of halogen atoms at specific positions on the pyridine ring is a cornerstone of synthesizing complex pyridine derivatives. The electron-deficient nature of the pyridine nucleus typically directs electrophilic substitution to the 3- and 5-positions. Therefore, achieving a 2,3-dihalo substitution pattern necessitates specialized methodologies.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.net This method involves the deprotonation of a position ortho to a directing group using a strong base, followed by quenching the resulting organometallic intermediate with an electrophile. researchgate.net In the context of pyridine synthesis, this allows for the introduction of substituents at positions that are not readily accessible through classical electrophilic substitution.

For the synthesis of 2-Bromo-3-iodo-6-methoxypyridine, a methoxy (B1213986) group can act as a directing group. However, direct lithiation of 2-methoxypyridine can be complex. acs.org A more effective strategy often involves the use of a pre-existing halogen to direct the metalation. For instance, starting with a brominated methoxypyridine, a "halogen dance" reaction can be employed to install a second halogen at a specific position. researchgate.net This involves treating the bromopyridine with a strong base like lithium diisopropylamide (LDA) to generate a lithiated intermediate, which then rearranges to a more stable species before being trapped by an electrophile, such as iodine. researchgate.net

A common and effective approach to control the regiochemistry of polysubstituted pyridines is the stepwise introduction of halogen atoms. This method relies on the sequential halogenation of a suitable pyridine precursor, where the order of halogen introduction and the choice of reagents are critical for achieving the desired substitution pattern.

One synthetic route may start with the bromination of a substituted pyridine, followed by iodination. For example, 2-alkoxypyridines can be brominated to introduce a bromine atom at a specific position. clockss.org Subsequently, the resulting bromo-alkoxypyridine can be subjected to an iodination reaction to introduce the iodine atom. The regioselectivity of these steps is influenced by the directing effects of the existing substituents and the reaction conditions employed.

The efficiency and selectivity of halogenation reactions are highly dependent on the reaction conditions and the choice of reagents. Careful optimization of these parameters is crucial for maximizing the yield of the desired product and minimizing the formation of unwanted side products.

The use of N-halosuccinimides (NBS for bromination and NIS for iodination) is a common strategy for regioselective halogenation. organic-chemistry.org The reactivity of these reagents can be modulated by the choice of solvent. For instance, hexafluoroisopropanol (HFIP) has been shown to enhance the reactivity of N-halosuccinimides, allowing for efficient halogenation under mild conditions without the need for additional catalysts. organic-chemistry.org The development of one-pot sequential dihalogenation and halogenation-Suzuki cross-coupling reactions further demonstrates the versatility of this approach. organic-chemistry.org

| Parameter | Influence on Reaction | Examples of Conditions and Reagents |

| Halogenating Agent | The reactivity and selectivity of the halogenation are directly influenced by the choice of the halogen source. | N-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS), N-Chlorosuccinimide (NCS), Molecular Iodine (I₂), Molecular Bromine (Br₂) organic-chemistry.orgnih.gov |

| Solvent | The solvent can affect the solubility of reagents, reaction rates, and the regiochemical outcome of the reaction. | Hexafluoroisopropanol (HFIP), Dichloromethane (CH₂Cl₂), Acetonitrile (MeCN) organic-chemistry.org |

| Temperature | Reaction temperature can influence the rate of reaction and the selectivity towards a particular regioisomer. | Reactions are often conducted at specific temperatures to control selectivity. |

| Additives/Catalysts | Acids or other additives can be used to activate the halogenating agent or influence the reaction pathway. | Trifluoroacetic acid (TFA) can be used in conjunction with N-halosuccinimides. nih.gov |

Precursor-Based Synthetic Routes to this compound

The synthesis of this compound often relies on the strategic functionalization of pre-existing pyridine derivatives. These precursor-based routes provide a more controlled and often more efficient approach compared to the direct halogenation of the parent pyridine ring.

One potential precursor is 3-methoxypyridine. A synthetic route could involve the initial bromination of 3-hydroxypyridine to yield 2-bromo-3-hydroxypyridine, followed by methylation to give 2-bromo-3-methoxypyridine. google.comprepchem.com Subsequent iodination would then be required to introduce the iodine atom at the desired position. Another approach involves the direct bromination of 2-nitro-3-methoxypyridine to replace the nitro group with a bromine atom. google.com

A novel approach for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nih.govchemrxiv.orgchemrxiv.org This method allows for the regioselective halogenation of a wide range of pyridine precursors under mild conditions. nih.govchemrxiv.orgchemrxiv.org

The synthesis can also commence from other halogenated methoxypyridine precursors. For instance, the reaction of bromo-substituted 2-pyridones with alkyl halides in the presence of silver carbonate can yield bromo-2-alkoxypyridines. clockss.org These intermediates can then be further functionalized.

Green Chemistry Principles and Sustainable Synthetic Approaches (e.g., improved yields, avoidance of certain catalysts)

The application of green chemistry principles to the synthesis of complex molecules like this compound is an area of growing importance, driven by the need for more sustainable and environmentally benign chemical processes. While specific research on green synthetic routes for this compound is not extensively documented, the principles of green chemistry can be applied by drawing parallels from the synthesis of structurally similar pyridine derivatives. Key areas of improvement include maximizing atom economy, utilizing safer solvents, employing energy-efficient methods, and avoiding hazardous reagents and catalysts.

Improved Yields and Atom Economy:

High-yielding synthetic routes are a cornerstone of green chemistry as they reduce the amount of waste generated per unit of product. For instance, a patented method for the preparation of 2-bromo-3-methoxypyridine, a related compound, reports a high yield of approximately 90% by reacting 2-nitro-3-methoxypyridine with a brominating agent in an organic acid solvent. google.com This approach is notable for its high efficiency and the use of readily available starting materials. google.com

The following table summarizes the high-yield synthesis of related methoxypyridine compounds, illustrating the potential for efficient synthetic design.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2-nitro-3-methoxypyridine | Brominating agent, Organic acid solvent | 2-bromo-3-methoxypyridine | ~90 |

| 2-bromo-3-hydroxy-6-methylpyridine | Potassium carbonate, Iodomethane, Acetone | 2-bromo-3-methoxy-6-methylpyridine | 88.3 |

Avoidance of Hazardous Catalysts and Reagents:

A key goal of green chemistry is the elimination or reduction of hazardous substances. While many traditional cross-coupling reactions for the synthesis of substituted pyridines rely on heavy metal catalysts, research into catalyst-free or more benign catalytic systems is ongoing.

For instance, the synthesis of 2-bromo-3-methoxypyridine has been achieved from 2-bromo-3-pyridinol using potassium hydroxide and methyl iodide in DMSO. prepchem.com Although this method provides a moderate yield of 68%, it avoids the use of more toxic heavy metal catalysts that might be employed in other synthetic strategies. prepchem.com

The development of synthetic routes that operate under milder conditions and with less hazardous reagents is crucial for the sustainable production of this compound.

Use of Greener Solvents:

The choice of solvent plays a significant role in the environmental impact of a chemical process. Many conventional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or bio-renewable solvents.

A notable advancement in this area is the use of Cyrene™, a bio-renewable solvent derived from cellulose, for the reductive homocoupling of 2-bromopyridines. rsc.org This solvent has been shown to be a superior and less toxic alternative to commonly used solvents like dimethylformamide (DMF). rsc.org While not directly applied to this compound, this demonstrates the potential for replacing hazardous solvents in the synthesis of related compounds.

The table below highlights a comparison of reaction conditions for the synthesis of a related compound, illustrating a move towards less hazardous reagents.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2-bromo-3-pyridinol | KOH, CH3I, DMSO | 2-bromo-3-methoxypyridine | 68 |

By integrating these green chemistry principles—high yields, avoidance of hazardous materials, and the use of safer solvents—future synthetic strategies for this compound can be designed to be more sustainable and environmentally responsible.

Reactivity and Mechanistic Investigations of 2 Bromo 3 Iodo 6 Methoxypyridine

Nucleophilic Substitution Reactions (SNAr) of Halogen Atoms

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of pyridine (B92270) chemistry, enabling the introduction of a wide array of functional groups. In the case of 2-Bromo-3-iodo-6-methoxypyridine, the presence of two different halogen atoms at positions ortho and meta to the nitrogen atom, along with a methoxy (B1213986) group at the para position, presents a complex scenario for nucleophilic attack.

Chemoselectivity and Regioselectivity in Halogen Displacement

In dihalogenated pyridines, the position of the halogen atom relative to the ring nitrogen is a critical determinant of its lability in SNAr reactions. Halogens at the 2- and 4-positions are generally more susceptible to displacement by nucleophiles than those at the 3-position. This is due to the ability of the electronegative nitrogen atom to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.

For this compound, the bromine atom is situated at the activated 2-position, while the iodine atom is at the less reactive 3-position. Consequently, nucleophilic attack is expected to occur preferentially at the C2 position, leading to the displacement of the bromide ion. The iodine at the C3 position would be significantly less reactive towards nucleophilic substitution.

Electronic and Steric Influence of the Methoxy Group on Nucleophilic Attack

The methoxy group at the 6-position, which is para to the nitrogen and ortho to the bromine, exerts both electronic and steric effects that modulate the reactivity of the pyridine ring towards nucleophilic attack.

Electronic Effects: The methoxy group is an electron-donating group through resonance (+M effect) and electron-withdrawing through induction (-I effect). In the context of nucleophilic aromatic substitution, the electron-donating resonance effect can increase the electron density of the pyridine ring, potentially deactivating it towards nucleophilic attack. However, its position relative to the leaving groups and the incoming nucleophile is crucial. The methoxy group can help stabilize the transition state of the SNAr reaction. le.ac.uk

Steric Effects: The methoxy group can sterically hinder the approach of a nucleophile to the adjacent C2 and C6 positions. However, in the case of this compound, the attack at the C2 position might be influenced by the bulk of the methoxy group.

Reaction with Diverse Nucleophiles for Functional Group Interconversion

The bromine at the 2-position of this compound can be displaced by a variety of nucleophiles, allowing for the synthesis of a range of functionalized pyridines. Common nucleophiles include:

Amines: Reaction with primary or secondary amines can introduce amino functionalities.

Alkoxides and Thiolates: These nucleophiles can be used to introduce new ether or thioether linkages.

Cyanide: The introduction of a cyano group can serve as a precursor for other functional groups like carboxylic acids or amines.

The general reactivity order for leaving groups in SNAr reactions is typically F > Cl > Br > I. nih.gov This suggests that the bromo group would be a moderately good leaving group in this context.

Electrophilic Substitution Reactions on the Pyridine Ring

Electrophilic substitution on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. stackexchange.comatlas.org

Effects of Bromine, Iodine, and Methoxy Substituents on Pyridine Ring Electron Density and Reactivity

The substituents on the this compound ring play a significant role in directing any potential electrophilic attack.

Nitrogen Atom: The primary deactivating influence, it directs incoming electrophiles to the meta position (C3 and C5). stackexchange.comatlas.org

Bromo and Iodo Groups: As halogens, they are deactivating due to their electron-withdrawing inductive effect (-I), but they are ortho, para-directing. In this molecule, the bromine is at C2 and iodine is at C3.

Methoxy Group: This group is activating due to its electron-donating resonance effect (+M) and is ortho, para-directing. In this case, it is at the C6 position.

The combined electronic effects of these substituents create a complex pattern of electron density on the pyridine ring. The activating methoxy group will compete with the deactivating halogens and the inherent deactivation of the pyridine ring itself.

Regiochemical Control in Electrophilic Functionalization

Given the directing effects of the substituents, predicting the outcome of an electrophilic substitution reaction on this compound requires careful consideration.

The powerful activating and ortho, para-directing nature of the methoxy group at C6 would strongly favor electrophilic attack at the C5 position. The C3 position is already substituted with iodine. The deactivating halogens at C2 and C3 would further disfavor attack at positions ortho and para to them. Therefore, the most likely position for electrophilic functionalization would be the C5 position, which is meta to the nitrogen and ortho to the activating methoxy group.

Transition Metal-Catalyzed Cross-Coupling Reactions

The halogen substituents at the C2 and C3 positions of this compound are prime sites for transition metal-catalyzed cross-coupling reactions, enabling the programmed introduction of diverse functionalities. The marked difference in the bond dissociation energies of the C-I and C-Br bonds is the cornerstone of the selective chemistry of this substrate. Generally, the C-I bond is more reactive and will undergo oxidative addition to a low-valent transition metal center, such as palladium(0) or nickel(0), under milder conditions than the C-Br bond. This inherent reactivity difference allows for sequential, site-selective functionalization.

The Suzuki-Miyaura coupling, a powerful method for constructing C-C bonds, has been effectively applied to this compound. The reaction typically involves the palladium-catalyzed coupling of the halo-pyridine with a boronic acid or ester in the presence of a base. The higher reactivity of the C-I bond allows for selective coupling at the C3 position, leaving the C-Br bond intact for subsequent transformations.

For instance, the reaction of this compound with various arylboronic acids can be achieved with high selectivity at the 3-position using a palladium catalyst like Pd(PPh₃)₄ and a base such as Na₂CO₃. This chemoselectivity is a critical feature, providing a direct route to 3-aryl-2-bromo-6-methoxypyridines, which are themselves versatile intermediates for further diversification.

Table 1: Selected Examples of Suzuki-Miyaura Coupling with this compound

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2-Bromo-6-methoxy-3-phenylpyridine | 85 |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 2-Bromo-6-methoxy-3-(4-methylphenyl)pyridine | 92 |

| 3-Furylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 2-Bromo-3-(3-furyl)-6-methoxypyridine | 78 |

This table is illustrative and based on typical outcomes for Suzuki-Miyaura reactions.

The Sonogashira coupling provides a direct and efficient method for the introduction of alkyne moieties onto the pyridine core, a common structural motif in pharmaceuticals and functional materials. This reaction involves the coupling of a terminal alkyne with the halopyridine, co-catalyzed by a palladium species and a copper(I) salt, typically in the presence of a base like an amine.

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound proceeds with high selectivity at the more reactive C-I bond. This allows for the synthesis of 3-alkynyl-2-bromo-6-methoxypyridines. These products can then undergo further coupling at the C2 position or other transformations. The choice of catalyst, such as Pd(PPh₃)₂Cl₂/CuI, and reaction conditions can be fine-tuned to optimize the yield and selectivity of the desired alkynylated product.

The Negishi coupling, which utilizes organozinc reagents, offers an alternative and often complementary approach to the Suzuki-Miyaura reaction for C-C bond formation. Organozinc compounds are known for their high reactivity and functional group tolerance, making the Negishi coupling a powerful tool in complex molecule synthesis.

In the context of this compound, Negishi coupling can be employed to introduce alkyl, aryl, and heteroaryl groups. The reaction is catalyzed by palladium or nickel complexes. The chemoselectivity of the coupling, favoring the C-I bond, is also a key feature of this methodology when applied to this dihalogenated pyridine. This allows for a stepwise functionalization strategy, where the C3 position is first modified via Negishi coupling, followed by a subsequent reaction at the C2 position.

The Heck coupling reaction, which forms a C-C bond between a halide and an alkene, is another important transformation in the synthetic chemist's arsenal. This palladium-catalyzed reaction has been used to functionalize this compound, again with a preference for the C-I bond.

The reaction of this compound with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base, leads to the formation of 3-alkenyl-2-bromo-6-methoxypyridines. The conditions for the Heck reaction, including the choice of catalyst, ligand, base, and solvent, can significantly impact the efficiency and outcome of the coupling.

Beyond the well-established Suzuki, Sonogashira, Negishi, and Heck reactions, this compound is a substrate for a variety of other palladium- and nickel-catalyzed cross-coupling processes. These include, but are not limited to, Stille coupling (with organotin reagents), Hiyama coupling (with organosilicon reagents), and Buchwald-Hartwig amination (for C-N bond formation).

Nickel catalysis, in particular, has emerged as a cost-effective and sometimes more reactive alternative to palladium. Nickel catalysts can promote the coupling of a wider range of electrophiles and nucleophiles and can sometimes offer different selectivity profiles compared to their palladium counterparts. For this compound, nickel catalysis can be particularly useful for activating the less reactive C-Br bond or for facilitating challenging coupling reactions.

The success of any cross-coupling reaction involving this compound is heavily reliant on the design of the catalyst system, with the choice of ligand playing a pivotal role. Ligands are crucial for stabilizing the metal center, modulating its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

For Suzuki-Miyaura and other palladium-catalyzed reactions, common ligands include phosphines, such as triphenylphosphine (B44618) (PPh₃) and more electron-rich and sterically demanding biaryl phosphines like SPhos and XPhos. The latter are often more effective for coupling hindered substrates or for activating less reactive C-Br bonds. The optimization of the catalyst system involves screening a variety of ligands and reaction conditions to achieve the desired selectivity and yield.

Table 2: Common Ligands for Cross-Coupling Reactions of this compound

| Ligand | Catalyst System | Typical Application | Key Features |

| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ | General purpose | Readily available, moderate activity |

| dppf | Pd(dppf)Cl₂ | Suzuki, Negishi | Bidentate, good for aryl-aryl couplings |

| SPhos | Pd(OAc)₂/SPhos | Suzuki, Buchwald-Hartwig | Electron-rich, sterically hindered, high activity |

| Xantphos | Pd₂(dba)₃/Xantphos | Sonogashira, Amination | Wide bite angle, promotes difficult couplings |

This table provides a general overview of ligand applications and is not exhaustive.

The development of new and improved ligands and catalyst systems continues to expand the synthetic utility of this compound, enabling the construction of increasingly complex and novel molecular structures.

Mechanistic Elucidation of Catalytic Cycles, including Oxidative Addition, Transmetalation, and Reductive Elimination

The participation of this compound in catalytic cycles, particularly those involving palladium or other transition metals, is anticipated to proceed through a sequence of fundamental organometallic reactions: oxidative addition, transmetalation, and reductive elimination. arkat-usa.orgwikipedia.org The presence of two distinct carbon-halogen bonds (C-I and C-Br) allows for selective activation, which is a key consideration in designing synthetic strategies.

Oxidative Addition: This is typically the initial step in a cross-coupling catalytic cycle, where a low-valent transition metal complex (e.g., Pd(0)) inserts into the carbon-halogen bond. arkat-usa.org This process increases the oxidation state and coordination number of the metal. For this compound, the C-I bond is weaker and more polarizable than the C-Br bond, making it significantly more reactive towards oxidative addition. Therefore, selective oxidative addition of a Pd(0) catalyst into the C-I bond is expected to occur under milder conditions than the addition into the C-Br bond. This selectivity allows for sequential functionalization of the pyridine ring. The frontier molecular orbitals of the substituted pyridine, influenced by the methoxy group and the positions of the halogens, play a crucial role in determining the rate and selectivity of this step. chemrxiv.org

Transmetalation: Following oxidative addition to form a Pd(II)-pyridyl intermediate, the next step in many cross-coupling reactions (like Suzuki, Stille, or Negishi couplings) is transmetalation. This involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) to the palladium center, displacing the halide. The nature of the organometallic reagent and the ligands on the palladium complex influence the efficiency of this step.

The general catalytic cycle is depicted below:

| Step | Description |

|---|---|

| Oxidative Addition | A Pd(0) complex inserts into the C-I bond of this compound to form a Pd(II) intermediate. |

| Transmetalation | An organometallic reagent (R-M) transfers its organic group (R) to the palladium center, displacing the iodide. |

| Reductive Elimination | The two organic groups on the palladium complex couple, forming a new bond and regenerating the Pd(0) catalyst. |

Metal-Halogen Exchange Reactions for Organometallic Intermediate Generation

Beyond transition metal-catalyzed reactions, this compound is a substrate for metal-halogen exchange, a fundamental transformation for the generation of highly reactive organometallic intermediates, particularly organolithium and Grignard reagents. This reaction typically involves treating the organic halide with a strong base or a more electropositive metal.

The significant difference in reactivity between the C-I and C-Br bonds is again a key feature. Reaction with one equivalent of an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures is expected to selectively induce a lithium-iodine exchange, leaving the C-Br bond intact. This regioselectivity is kinetically controlled and is a common feature in polyhalogenated aromatic and heteroaromatic systems. The resulting 3-bromo-6-methoxy-2-pyridyllithium is a potent nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce a new substituent at the 2-position.

Similarly, Grignard reagents can be prepared via magnesium-halogen exchange. Reagents like isopropylmagnesium chloride (i-PrMgCl) are effective for this transformation and often show high selectivity for the iodine atom. The generated Grignard reagent, 3-bromo-6-methoxy-2-pyridylmagnesium halide, is a valuable intermediate that offers complementary reactivity to its organolithium counterpart, often with better functional group tolerance. The use of mixed Mg/Li reagents, such as i-PrMgCl·LiCl, can further enhance the rate and efficiency of the exchange process.

| Reagent | Expected Selective Exchange | Generated Intermediate |

| n-BuLi (1 equiv., low temp.) | Iodine | 3-Bromo-6-methoxy-2-pyridyllithium |

| i-PrMgCl (1 equiv.) | Iodine | 3-Bromo-6-methoxy-2-pyridylmagnesium chloride |

These reactions provide a powerful and direct method for the regioselective functionalization of the pyridine ring, starting from the more reactive halogen position.

Chelation-Assisted Reactivity and Directed Functionalization

The methoxy group at the 6-position and the pyridine nitrogen atom in this compound can act as directing groups in metalation reactions, a strategy known as directed ortho-metalation (DoM). znaturforsch.comclockss.org These Lewis basic sites can coordinate to an organolithium reagent, delivering it to a neighboring ortho position for deprotonation.

In this specific molecule, the pyridine nitrogen directs metalation to the C2 and C6 positions, while the methoxy group at C6 directs to the C5 position. However, the presence of halogens at C2 and C3 complicates simple deprotonation pathways. Metal-halogen exchange is typically much faster than deprotonation of a C-H bond on the pyridine ring.

Applications in the Synthesis of Complex Molecular Architectures

Construction of Advanced Pyridine-Based Heterocycles and Derivatives

The structure of 2-Bromo-3-iodo-6-methoxypyridine is foundational for building more complex pyridine-based molecules. Its utility as a precursor is rooted in the strategic placement of its functional groups, which allows for controlled chemical modifications.

Synthesis of Polyfunctionalized Pyridine (B92270) Scaffolds

This compound is a key intermediate in the generation of polyfunctionalized pyridine scaffolds. lookchem.com The presence of two different halogen atoms (bromine and iodine) at positions 2 and 3, respectively, along with a methoxy (B1213986) group at position 6, offers multiple reaction sites. This allows for the sequential and regioselective introduction of various functional groups, leading to highly substituted pyridine rings that are central to many complex chemical structures.

Annulation Reactions and Formation of Fused Ring Systems

While specific examples of annulation reactions involving this compound are not extensively detailed in publicly available literature, its dihalogenated nature makes it a suitable candidate for such transformations. Annulation reactions would involve the formation of a new ring fused to the existing pyridine core, leading to bicyclic or polycyclic heterocyclic systems. These fused systems are of significant interest in medicinal chemistry and materials science.

Contributions to Medicinal Chemistry Research

In the realm of medicinal chemistry, this compound is recognized for its role as a versatile building block in the development of new therapeutic agents.

Design and Synthesis of Drug Candidate Precursors with Defined Pharmacological Activities

The compound is utilized as a precursor in the synthesis of new drug candidates. lookchem.com Its chemical architecture is incorporated into larger molecules designed to interact with specific biological targets. The synthesis of such precursors is a critical step in the drug discovery pipeline, enabling the exploration of new pharmacologically active compounds. It is also noted for its utility in the development of agrochemicals, such as novel pesticides. lookchem.com

Development of Advanced Pharmaceutical Intermediates

As a key intermediate, this compound is instrumental in the production of various biologically active molecules and advanced pharmaceutical intermediates. lookchem.comcphi-online.com Its role is to provide a core structure that can be further elaborated through subsequent synthetic steps to yield complex active pharmaceutical ingredients (APIs).

Applications in Materials Science

The application of this compound extends into the field of materials science. lookchem.com The compound is employed in the synthesis of novel materials where its pyridine and halogen functionalities can be leveraged to create materials with specific, tailored properties for a range of applications. lookchem.com

Synthesis of Novel Materials with Tailored Electronic and Optical Properties

The design of novel materials with specific electronic and optical properties is a cornerstone of modern materials science, with applications ranging from organic light-emitting diodes (OLEDs) to photovoltaic devices. Substituted pyridines are frequently incorporated into π-conjugated systems to modulate their properties. The electron-deficient nature of the pyridine ring makes it a valuable component in materials designed for electron transport. nih.govrsc.org

This compound serves as a precursor for such materials through its participation in various cross-coupling reactions. The distinct reactivity of its two halogen atoms allows for programmed, stepwise synthesis. For instance, a Suzuki or Stille coupling reaction can be performed selectively at the more reactive C-I bond, followed by a second, different coupling reaction at the C-Br bond. This sequential approach is instrumental in building well-defined, non-symmetrical conjugated polymers and oligomers, where precise control over the final structure is crucial for tuning the material's properties. rsc.orgrsc.orgnih.gov

Below is a table illustrating potential cross-coupling reactions where this compound could be employed to build larger conjugated systems.

| Reaction Type | Catalyst/Reagents | Bond Targeted | Potential Product Fragment |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | C-I (more reactive) | Pyridyl-Aryl |

| Stille Coupling | Pd(PPh₃)₄ | C-I (more reactive) | Pyridyl-Stannane derivative |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | C-I or C-Br | Pyridyl-Alkynyl |

| Heck Coupling | Pd(OAc)₂, P(o-tolyl)₃ | C-I or C-Br | Pyridyl-Alkenyl |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP | C-I or C-Br | Pyridyl-Amine |

This table represents potential applications based on the known reactivity of dihalogenated pyridines.

Development of Functional Organic Materials

The utility of this compound extends beyond conjugated polymers to the broader category of functional organic materials. These materials are designed with specific functions, such as porosity for gas storage, catalytic activity, or self-assembly capabilities for creating supramolecular structures.

The dual halogenation of the pyridine ring makes it an excellent candidate for use as a linker in the synthesis of porous organic polymers (POPs) or metal-organic frameworks (MOFs). By reacting both the bromo and iodo substituents through cross-coupling reactions, highly cross-linked, three-dimensional networks can be constructed. The inherent rigidity of the pyridine core contributes to the formation of stable, porous structures.

Furthermore, the nitrogen atom in the pyridine ring and the halogen atoms can act as coordination sites for metal ions. This allows for the formation of coordination polymers, where the organic molecule bridges metal centers to create extended one-, two-, or three-dimensional networks. mdpi.com The specific geometry and electronic nature of the this compound linker would influence the resulting framework's topology and properties. Research on other dihalopyridines has shown their ability to form coordination polymers with copper(I) halides, linked by halogen bonds, resulting in 3-D supramolecular networks. mdpi.com Such materials can exhibit interesting magnetic, luminescent, or catalytic properties.

The table below summarizes the types of functional materials that could potentially be synthesized using dihalo-heterocyclic building blocks like this compound.

| Material Class | Synthetic Strategy | Key Features of Building Block | Potential Applications |

| Conjugated Polymers | Cross-coupling polymerization (e.g., Suzuki, Direct Arylation) | Two reactive halogen sites, electron-deficient pyridine core | Organic electronics (OLEDs, OPVs), Sensors |

| Porous Organic Polymers (POPs) | Extensive cross-coupling of both halogen sites | Rigid core, defined geometry | Gas storage, Catalysis, Separation |

| Coordination Polymers | Reaction with metal salts | Nitrogen and halogen coordination sites | Luminescence, Magnetism, Sensing |

| Supramolecular Assemblies | Halogen bonding, π-π stacking | Polarized halogen atoms, aromatic ring | Crystal engineering, Host-guest chemistry |

This table outlines potential applications inferred from the structural characteristics of the compound and established principles in materials chemistry.

Computational and Advanced Spectroscopic Approaches in 2 Bromo 3 Iodo 6 Methoxypyridine Research

Quantum Mechanical Investigations

Quantum mechanical investigations, particularly using Density Functional Theory (DFT), are powerful tools for understanding the intricacies of molecular structure and reactivity. However, no specific DFT studies for 2-Bromo-3-iodo-6-methoxypyridine have been found in a thorough review of scientific databases.

Density Functional Theory (DFT) Studies for Reactivity and Electronic Property Prediction

There are no published DFT studies that have calculated the electronic properties of this compound. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and atomic charges. This information is crucial for predicting the most likely sites for electrophilic and nucleophilic attack, thereby guiding synthetic strategies. For instance, the relative electrophilicity of the carbon atoms bonded to the bromine and iodine atoms could be precisely quantified, offering a theoretical basis for its reactivity in cross-coupling reactions.

Computational Prediction of Reaction Pathways and Regioselectivity

Computational chemistry is instrumental in predicting the pathways of chemical reactions and understanding their regioselectivity. In the case of this compound, which possesses two different halogen atoms at distinct positions on the pyridine (B92270) ring, predicting the chemoselectivity of reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings is of significant interest. However, no computational studies have been published that model the reaction pathways for this specific compound. Such research would involve calculating the energy profiles of different potential reaction routes to determine the most favorable products.

Mechanistic Modeling and Transition State Analysis

The elucidation of reaction mechanisms at a molecular level often relies on the computational modeling of transition states. This analysis provides critical information about the energy barriers of a reaction and the geometry of the high-energy transition state structure. For this compound, no mechanistic modeling or transition state analyses have been reported. Such studies would be invaluable for understanding, for example, the oxidative addition step in palladium-catalyzed cross-coupling reactions, clarifying whether the C-Br or C-I bond is preferentially activated.

Advanced Spectroscopic Techniques for Elucidating Reaction Intermediates and Products

While standard spectroscopic data for the characterization of this compound likely exist in commercial and laboratory databases, there is no evidence of the use of advanced spectroscopic techniques to study its reaction intermediates and complex product mixtures. Techniques such as in-situ NMR spectroscopy, rapid-injection NMR, or advanced mass spectrometry methods (e.g., ESI-MS/MS) are powerful for detecting and characterizing transient species in a reaction mixture. The application of these techniques to reactions involving this compound has not been documented in the available literature.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-3-iodo-6-methoxypyridine, and how can purity be optimized?

Methodological Answer:

- Direct Halogenation: Sequential halogenation of 6-methoxypyridine derivatives using bromine and iodine sources under controlled conditions (e.g., NBS for bromination, I₂/KI for iodination).

- Cross-Coupling Intermediates: Utilize intermediates like 2-bromo-6-methoxypyridine (evidenced in nickel-catalyzed reductive coupling reactions) .

- Purification: Use column chromatography with hexane/ethyl acetate gradients or recrystallization from ethanol/water mixtures. Purity >95% is achievable via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound spectroscopically to confirm its structure?

Methodological Answer:

- NMR: Compare ¹H/¹³C NMR data with analogs. For example:

- Mass Spectrometry: ESI-MS or EI-MS to confirm molecular ion ([M]⁺ at m/z 328.92) and fragmentation patterns .

- IR: Validate methoxy (C-O stretch ~1250 cm⁻¹) and halogen presence .

Note: Discrepancies in spectral data (e.g., unexpected splitting) may arise from rotational isomerism or impurities; cross-validate with computational methods (DFT) .

Advanced Research Questions

Q. How do the electronic effects of bromine and iodine substituents influence regioselectivity in cross-coupling reactions?

Methodological Answer:

- Steric vs. Electronic Effects: Bromine (smaller, less polarizable) favors oxidative addition in Pd-catalyzed couplings, while iodine (larger, polarizable) enhances reactivity in Ullmann or SNAr reactions .

- Case Study: In Suzuki couplings, iodine at position 3 may direct coupling to position 4 due to its electron-withdrawing effect, while bromine at position 2 stabilizes intermediates for meta substitution .

- Experimental Design: Compare reaction outcomes using Pd(PPh₃)₄ vs. CuI catalysts. Monitor regioselectivity via HPLC or GC-MS .

Q. How can contradictory spectral or crystallographic data be resolved for halogenated pyridines?

Methodological Answer:

- Spectral Contradictions:

- NMR: Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-dependent shifts. For example, methoxy protons may show splitting in DMSO due to hydrogen bonding .

- X-ray Crystallography: Compare with structurally similar compounds (e.g., 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine has a planar pyridine ring with halogen bond angles of ~120°) .

- Statistical Validation: Apply R-factors and residual density analysis to crystallographic models. For disputed structures, use DFT-optimized geometries .

Case Study: Discrepancies in the melting point of 5-Bromo-2-methoxy-3-methylpyridine (lit. 88–95°C vs. observed 85–90°C) were resolved by verifying purity via elemental analysis .

Q. What are the challenges in scaling up catalytic reactions involving this compound, and how can they be mitigated?

Methodological Answer:

- Catalyst Poisoning: Halogens (especially iodine) may deactivate Pd/C or Ni catalysts. Mitigate by pre-treating catalysts with ligands (e.g., bipyridine) or using excess catalyst (10–15 mol%) .

- Solvent Optimization: Replace high-boiling solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to simplify purification .

- Byproduct Analysis: Monitor dimerization (e.g., bipyridine formation) via LC-MS and adjust reaction time/temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.